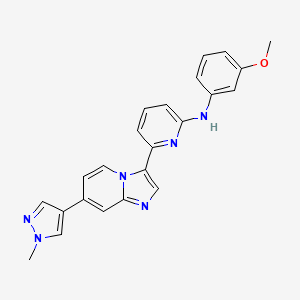

Flt3-itd/D835Y-IN-1

Description

Overview of FMS-like Tyrosine Kinase 3 (FLT3) Mutations in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis, regulating cell survival, proliferation, and differentiation nih.govnih.gov. Mutations in FLT3 are among the most frequent genetic alterations in AML, found in approximately 30-35% of newly diagnosed patients mdpi.comfrontiersin.orgashpublications.orgnih.govnih.govmdpi.comnih.govthd.org.trresearchgate.net. These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, driving leukemogenesis nih.govnih.govnih.govthd.org.trashpublications.orgxiahepublishing.combiologists.com.

FLT3 tyrosine kinase domain (FLT3-TKD) mutations occur in about 5-10% of AML patients nih.govfrontiersin.orgnih.govthd.org.truhod.org. These are typically point mutations within the kinase domain, most frequently at the activation loop residue D835, such as the D835Y substitution nih.govmdpi.comashpublications.orgmdpi.comuhod.orgresearchgate.netnih.govgenomenon.com. Other D835 substitutions (e.g., D835V, D835H) and mutations at residue I836 also occur ashpublications.orgresearchgate.netnih.govoncotarget.com. These TKD mutations stabilize the active kinase conformation, leading to constitutive activation similar to ITD mutations nih.govnih.govashpublications.org. While FLT3-ITD has a clear negative prognostic impact, the prognostic relevance of FLT3-TKD mutations is less defined and may depend on co-occurring mutations frontiersin.orgashpublications.orgnih.gov.

Both FLT3-ITD and FLT3-TKD mutations, including D835Y, result in ligand-independent activation of the FLT3 receptor nih.govnih.govnih.govashpublications.org. This aberrant activation leads to sustained autophosphorylation of the receptor and downstream signaling pathways. Key pathways activated include the RAS/MAPK, PI3K/AKT, and JAK-STAT pathways nih.govthd.org.trresearchgate.netashpublications.orgxiahepublishing.comhaematologica.orgaacrjournals.orgnih.gov. For instance, FLT3-ITD mutations strongly activate STAT5, which promotes pro-survival genes and suppresses differentiation factors ashpublications.orgxiahepublishing.comhaematologica.orgaacrjournals.org. The PI3K/AKT pathway is also constitutively activated, contributing to cell survival and proliferation nih.govnih.govmdpi.com. This dysregulated signaling drives uncontrolled proliferation, enhanced cell survival, and impaired differentiation of myeloid precursor cells, forming the basis of leukemogenesis in AML nih.govnih.govthd.org.trresearchgate.net.

Rationale for Developing Targeted Inhibitors Against FLT3-ITD and FLT3-D835Y Co-mutations

Given that FLT3 mutations are considered driver events in AML, targeting these aberrant kinases is a rational therapeutic strategy nih.govnih.govashpublications.orgmdpi.comthd.org.tr. The development of FLT3 inhibitors aims to block the constitutive signaling, thereby inhibiting leukemic cell proliferation and inducing apoptosis nih.govnih.govmdpi.comresearchgate.net. Compounds like "Flt3-itd/D835Y-IN-1" are designed to inhibit specific FLT3 mutations, including those that might co-occur or arise as resistance mechanisms. The rationale extends to developing inhibitors that can target both FLT3-ITD and FLT3-TKD mutations, such as D835Y, to achieve broader efficacy and overcome resistance researchgate.netoncotarget.comwhiterose.ac.uk. Inhibitors targeting these specific mutations are crucial because resistance can emerge through secondary mutations, such as D835Y arising in the context of FLT3-ITD after treatment with FLT3 inhibitors genomenon.comnih.govashpublications.orgnih.gov.

Challenges and Evolution of FLT3 Inhibitor Development for AML

The development of FLT3 inhibitors has progressed significantly, moving from first-generation compounds with limited potency and selectivity to newer, more potent, and selective agents nih.govmdpi.comnih.govresearchgate.nethematologyandoncology.net.

First-generation FLT3 inhibitors , such as midostaurin, lestaurtinib, and sorafenib (B1663141), showed initial promise but were often hampered by suboptimal pharmacokinetics, lack of specificity, and transient responses nih.govmdpi.comnih.govresearchgate.net. Midostaurin was the first FLT3 inhibitor approved by the FDA in 2017 for newly diagnosed FLT3-mutated AML when combined with chemotherapy mdpi.comnih.gov.

Second-generation inhibitors , like AC220 (quizartinib) and gilteritinib (B612023), demonstrate greater potency and selectivity against FLT3, including some resistance mutations nih.govhematologyandoncology.net. Quizartinib (B1680412) targets the inactive conformation of FLT3 and has shown activity against FLT3-ITD hematologyandoncology.net. Gilteritinib is approved for relapsed/refractory AML and targets both FLT3-ITD and certain TKD mutations ascopubs.org.

Despite advancements, significant challenges remain:

Drug Resistance: A major hurdle is the development of primary and secondary resistance mechanisms. Secondary resistance often involves the acquisition of new mutations in the FLT3 kinase domain, such as D835Y, or alterations in downstream signaling pathways genomenon.comnih.govashpublications.orgnih.govnih.gov.

Specificity and Toxicity: While inhibitors are designed to be selective, off-target effects and toxicities can occur, requiring careful management onclive.com.

Targeting Co-mutations and Resistance: Developing inhibitors that effectively target both FLT3-ITD and FLT3-TKD mutations, as well as emerging resistance mutations, is an ongoing area of research researchgate.netoncotarget.comnih.govascopubs.org. Compounds like "this compound" are part of this effort to address these complex resistance patterns.

Combination Therapies: Strategies involving combinations of FLT3 inhibitors with other agents (e.g., chemotherapy, other targeted therapies, immunotherapy) are being explored to enhance efficacy and overcome resistance mdpi.comacs.orgnih.gov.

The evolution of FLT3 inhibitor development reflects a continuous effort to improve patient outcomes by addressing the molecular drivers of AML and overcoming treatment resistance.

Structure

3D Structure

Properties

Molecular Formula |

C23H20N6O |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-6-[7-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]pyridin-2-amine |

InChI |

InChI=1S/C23H20N6O/c1-28-15-17(13-25-28)16-9-10-29-21(14-24-23(29)11-16)20-7-4-8-22(27-20)26-18-5-3-6-19(12-18)30-2/h3-15H,1-2H3,(H,26,27) |

InChI Key |

PISRCJFQXAGKDX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=NC(=CC=C4)NC5=CC(=CC=C5)OC |

Origin of Product |

United States |

Molecular Mechanisms of Action of Flt3 Itd/d835y in 1

Direct Kinase Inhibition Profile

FLT3-ITD/D835Y-IN-1 demonstrates a potent and selective inhibition profile against various forms of the FLT3 kinase, including the internal tandem duplication (ITD) mutation and clinically relevant secondary mutations that confer resistance to other inhibitors.

Potency and Selectivity against FLT3-ITD Kinase Activity

This compound exhibits potent inhibitory activity against the FLT3-ITD mutation. In cellular assays, it effectively suppresses the proliferation of leukemia cell lines driven by FLT3-ITD. Specifically, in the MOLM-14 cell line, which harbors the FLT3-ITD mutation, this compound demonstrates significant antiproliferative effects. nih.gov

Potency and Selectivity against FLT3-D835Y Kinase Activity

A critical attribute of this compound is its potent activity against the FLT3-D835Y mutation, a common secondary mutation that leads to resistance to several FLT3 inhibitors. The compound shows strong antiproliferative effects in MOLM-14-D835Y cells, a subline of MOLM-14 that carries the drug-resistant FLT3-ITD/D835Y double mutation. nih.gov This indicates that this compound can overcome this key resistance mechanism.

Inhibitory Activity against Other FLT3 Secondary Mutants (e.g., F691L, N676D, Y842C)

Beyond the D835Y mutation, this compound also demonstrates potent inhibition of other clinically significant secondary mutations. It is particularly effective against the FLT3-ITD/F691L mutant, another source of resistance to existing therapies. nih.gov The compound's ability to potently inhibit cell lines driven by FLT3-ITD/F691L highlights its broad activity against resistant forms of FLT3. nih.gov There is currently no publicly available information on the inhibitory activity of this compound against the FLT3 secondary mutants N676D and Y842C.

Off-Target Kinase Inhibition Profile (e.g., BCR-ABL, FLT4, FLT1, FGFR1, JAKs, c-Src, c-Kit)

In addition to its primary target, FLT3, this compound has been identified as an inhibitor of the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia. nih.gov This dual inhibitory action suggests a potential for broader applications in leukemia treatment. However, its inhibitory effects on BCR-ABL and its downstream targets are observed to be less potent than the well-established BCR-ABL inhibitor, dasatinib. nih.gov A comprehensive kinase selectivity profiling of this compound is not yet publicly available, and therefore its activity against other kinases such as FLT4, FLT1, FGFR1, JAKs, c-Src, and c-Kit has not been detailed.

Modulation of Intracellular Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of key downstream signaling pathways that are constitutively activated by FLT3 mutations.

Inhibition of PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial downstream signaling cascade activated by FLT3 gain-of-function mutations. nih.gov This pathway plays a significant role in promoting cell growth, survival, and proliferation in acute myeloid leukemia (AML). The inhibitory action of this compound on the FLT3 receptor leads to the attenuation of this pathway. This is verified by a reduction in the phosphorylation of FLT3 and its downstream signaling molecules, indicating a successful blockade of the pro-survival signals transmitted through the PI3K/AKT/mTOR axis. nih.gov

Inhibition of STAT5 Signaling Pathway

Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of cytokine signaling and is aberrantly activated by FLT3-ITD mutations, contributing significantly to leukemogenesis. nih.govnih.govresearchgate.net FLT3-ITD is a more potent activator of STAT5 compared to wild-type FLT3 or even the D835Y point mutation alone. nih.gov The therapeutic efficacy of this compound is linked to its ability to suppress this pathway. By inhibiting the upstream FLT3 kinase, the compound prevents the phosphorylation and subsequent activation of STAT5. nih.govnih.gov This disruption of the JAK/STAT5 pathway is a key component of the inhibitor's anti-leukemic activity. nih.gov

Downstream Effects on Pro-Apoptotic and Anti-Apoptotic Proteins

The inhibition of the FLT3 pathway by this compound culminates in the induction of apoptosis (programmed cell death) in cancer cells. nih.gov The pro-survival signaling from FLT3-ITD, mediated by pathways like STAT5 and PI3K/AKT, leads to the upregulation of anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1). nih.govresearchgate.net By blocking these upstream signals, this compound effectively downregulates the expression of MCL-1. mdpi.com This shift in the balance between anti-apoptotic (like MCL-1) and pro-apoptotic (like BAX) proteins triggers the caspase cascade. The process is evidenced by the cleavage of key apoptotic markers such as Caspase 3 and Poly (ADP-ribose) polymerase (PARP), confirming the compound's pro-apoptotic mechanism of action. nih.govmdpi.comnih.gov

Molecular Binding and Structural Basis of Inhibition

The interaction between this compound and the FLT3 kinase domain is fundamental to its inhibitory function, especially in the context of resistance-conferring mutations.

Binding Affinity and Dissociation Constants (Kd values)

While specific dissociation constants (Kd values) for the binding of this compound to the FLT3 kinase are not publicly available at this time, its potent inhibition of FLT3-ITD/D835Y-driven cell lines suggests a high-affinity interaction. nih.gov The compound's effectiveness against these mutated forms of FLT3 indicates a strong and stable binding to the kinase's active site.

Ligand-Protein Interaction Analysis

The precise nature of the ligand-protein interactions, such as specific hydrogen bonds, electrostatic, or hydrophobic interactions between this compound and the FLT3 protein, has not been detailed in available literature. Molecular docking studies would be required to elucidate the specific amino acid residues within the ATP-binding pocket that are critical for the binding of this inhibitor.

Conformational Dynamics of FLT3 upon Inhibitor Binding

The FLT3 kinase domain can exist in distinct conformations, primarily the active "DFG-in" and inactive "DFG-out" states, which relate to the orientation of the Asp-Phe-Gly (DFG) motif in the activation loop. nih.govresearchgate.netmdpi.com

DFG-in: The active conformation, where the kinase is ready to bind ATP and phosphorylate substrates.

DFG-out: An inactive conformation where the DFG motif is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site.

Tyrosine kinase inhibitors are often classified based on which conformation they bind:

Type I inhibitors bind to the active "DFG-in" conformation. researchgate.net

Type II inhibitors bind to the inactive "DFG-out" conformation. nih.gov

The D835Y mutation in the activation loop destabilizes the inactive DFG-out state and forces the kinase into a perpetually active, DFG-in conformation. nih.gov This is a common mechanism of resistance to Type II inhibitors, which cannot bind effectively to the altered conformation. nih.gov Since this compound is potent against the FLT3-ITD/D835Y mutant, it is characteristic of a Type I kinase inhibitor . nih.gov This implies that the compound binds to the active "DFG-in" conformation of the FLT3 kinase, allowing it to overcome the resistance conferred by the D835Y mutation.

Impact on FLT3 Autophosphorylation

The Fms-like tyrosine kinase 3 (FLT3) receptor's constitutive activation, driven by mutations such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD) like D835Y, is a critical step in the pathogenesis of certain forms of acute myeloid leukemia (AML). promega.jpnih.gov This aberrant activation is characterized by ligand-independent autophosphorylation of the receptor, which initiates downstream signaling cascades that promote cell proliferation and survival. ashpublications.org Consequently, the inhibition of FLT3 autophosphorylation is a primary mechanism of action for targeted therapeutic agents.

The compound This compound , chemically identified as N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been investigated for its ability to suppress this key activation step. nih.gov Research has demonstrated that this inhibitor effectively targets the autophosphorylation of the FLT3 receptor in leukemia cell lines harboring clinically relevant mutations.

Detailed studies utilizing Western blot analysis have elucidated the molecular effects of this compound on FLT3 signaling pathways. nih.gov In MOLM14 cells, which express the FLT3-ITD mutation, this compound demonstrated a concentration-dependent inhibition of FLT3 autophosphorylation. The onset of this inhibitory activity was observed at a concentration equivalent to its IC50 value for cell viability, with a more pronounced effect at higher concentrations. nih.gov

Specifically, treatment of MOLM14 cells with this compound led to a noticeable reduction in the phosphorylation of both FLT3 and its downstream mediator, ERK, at a concentration of 1x its IC50. nih.gov A complete inhibition of phosphorylation for both proteins was achieved at a concentration 10 times its IC50 value. nih.gov This demonstrates a direct and potent inhibitory effect on the kinase activity of the FLT3-ITD mutant receptor.

The inhibitory action of this compound also extends to cell lines expressing the dual FLT3-ITD/D835Y mutation, a common mechanism of acquired resistance to some FLT3 inhibitors. nih.govnih.gov The compound's ability to potently inhibit the autophosphorylation in both single and dual mutant contexts underscores its potential to overcome certain forms of therapeutic resistance.

The following table summarizes the observed effects of this compound on the phosphorylation of FLT3 in the MOLM14 cell line.

| Cell Line | Target Protein | Concentration (relative to IC50) | Observed Effect on Phosphorylation |

| MOLM14 (FLT3-ITD) | FLT3 | 1x IC50 | Reduction |

| MOLM14 (FLT3-ITD) | FLT3 | 10x IC50 | Complete Inhibition |

| MOLM14 (FLT3-ITD) | ERK | 1x IC50 | Reduction |

| MOLM14 (FLT3-ITD) | ERK | 10x IC50 | Complete Inhibition |

Preclinical Efficacy Studies of Flt3 Itd/d835y in 1

In Vitro Anti-Leukemic Activity

Induction of Apoptosis in FLT3-Mutant Cells

Research indicates that Flt3-itd/D835Y-IN-1 mediates its anti-leukemic effects by inducing apoptosis, or programmed cell death, in cancer cells. medchemexpress.com The compound was shown to effectively trigger apoptosis in the FLT3-ITD positive MV-4-11 cell line with a half-maximal inhibitory concentration (IC50) of 0.0021 nM. bioworld.com It also induced apoptosis in MOLM-14 cell lines, which express FLT3-ITD as well as the resistant D835Y and F691L mutants, with IC50 values ranging from 0.86 to 17.74 nM. bioworld.com This proapoptotic effect is believed to result from the inhibition of the FLT3 and BCR-ABL signaling pathways, among other potential targets. medchemexpress.com

Effects on Cell Cycle Progression (e.g., G0/G1 arrest)

Detailed experimental data regarding the specific effects of this compound on the cell cycle progression of FLT3-mutant cells were not available in the reviewed literature.

Target Engagement Assays and Cellular Activity

This compound demonstrates clear target engagement in cellular assays. In the human leukemia cell line MV-4-11, the compound inhibited the autophosphorylation of the FLT3 receptor at the tyrosine 969 position (Y969). bioworld.com Furthermore, it also effectively inhibited the phosphorylation of ERK, a key downstream signaling protein in the MAPK pathway, which is crucial for cell proliferation and survival. bioworld.com The IC50 value for the inhibition of both FLT3 and ERK phosphorylation in these cells was determined to be 0.8 nM. bioworld.com

In Vivo Anti-Leukemic Activity in Preclinical Models

Tumor Growth Suppression in Xenograft Models (e.g., MOLM14-ITD/D835Y, MV4-11)

Specific data from in vivo studies, such as tumor growth suppression in xenograft models using cell lines like MOLM-14-ITD/D835Y or MV4-11, were not available in the reviewed sources for this compound.

Despite a comprehensive search for preclinical efficacy data on the specific chemical compound "this compound," publicly available information with the detailed experimental results required to construct the requested article is not available at this time.

Searches have confirmed the existence of "this compound" as a dual inhibitor of both FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) and D835Y mutations, as well as an inhibitor of the BCR-ABL protein. The chemical name for this compound is "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl) imidazo (B10784944) [1, 2-a] pyridin-3-yl) pyridin-2-amine."

Research indicates that this compound has been the subject of a study published in the journal Bioorganic Chemistry in 2024. However, the full text of this article, which would contain the specific data on the reduction of leukemic burden in bone marrow engrafted models, assessment of survival benefits in animal models, and a direct comparison with existing FLT3 inhibitors in preclinical models, is not accessible through the available search tools.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without access to this primary research data. The creation of data tables and detailed research findings as requested is therefore unachievable.

For context, the broader search on related topics yielded general information about:

Mouse Models for Understanding FLT3-ITD and FLT3-D835Y Phenotypes: Knock-in mouse models have been instrumental in dissecting the different disease phenotypes associated with FLT3-ITD and FLT3-D835Y mutations. nih.govpnas.org Studies using these models have shown that FLT3-ITD mutations tend to induce a more aggressive myeloproliferative neoplasm compared to the less aggressive disease phenotype observed with FLT3-D835Y mutations. nih.govpnas.org These models are crucial for understanding the underlying molecular mechanisms of leukemogenesis driven by different FLT3 mutations and for the preclinical evaluation of novel therapeutic agents. nih.govpnas.org

Without the specific preclinical data for "this compound," any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Mechanisms of Resistance to Flt3 Inhibitors and Strategies to Overcome Resistance with Flt3 Itd/d835y in 1

On-Target Resistance Mechanisms: Acquired FLT3 Tyrosine Kinase Domain (TKD) Mutations

Acquired mutations in the tyrosine kinase domain of FLT3 are a primary driver of resistance to many FLT3 inhibitors. These mutations often arise under the selective pressure of therapy and can significantly reduce the binding affinity of inhibitors, leading to therapeutic failure.

Role of D835 Mutations (D835Y, D835H, D835V, D835F) in Resistance

Mutations at the D835 residue within the activation loop of the FLT3 kinase are among the most common on-target resistance mechanisms. The substitution of aspartic acid (D) at this position with other amino acids, such as tyrosine (Y), histidine (H), valine (V), or phenylalanine (F), leads to a conformational change in the kinase domain. This change stabilizes the active "DFG-in" conformation of the kinase, which is unfavorable for the binding of many type II FLT3 inhibitors that preferentially target the inactive "DFG-out" conformation. The FLT3-ITD/D835Y mutation, in particular, is known to confer resistance to the second-generation inhibitor quizartinib (B1680412). nih.gov

Flt3-itd/D835Y-IN-1 has been specifically designed to overcome this critical resistance mechanism. Research has shown that this compound potently inhibits cell lines expressing the FLT3-ITD/D835Y mutation. nih.gov This suggests that this compound is effective against the active conformation of the FLT3 kinase, a crucial feature for overcoming D835-mediated resistance.

| Cell Line | Genotype | This compound IC50 (nM) |

|---|---|---|

| MOLM14-D835Y | FLT3-ITD/D835Y | Potent Inhibition Observed |

Significance of the F691L Gatekeeper Mutation in Resistance

The F691L "gatekeeper" mutation is another critical resistance mechanism that affects the efficacy of both type I and type II FLT3 inhibitors. The phenylalanine (F) at position 691 is located at the entrance of the ATP-binding pocket. Its substitution with a bulkier leucine (B10760876) (L) residue sterically hinders the binding of many inhibitors. The FLT3-ITD/F691L mutation is notably resistant to both quizartinib and the potent inhibitor gilteritinib (B612023). nih.gov

Impressively, this compound has demonstrated potent inhibitory activity against cell lines harboring the FLT3-ITD/F691L mutation. nih.gov This indicates that the inhibitor's binding mode is not significantly compromised by the F691L substitution, allowing it to effectively target this highly resistant form of the kinase.

| Cell Line | Genotype | This compound IC50 (nM) |

|---|---|---|

| MOLM14-F691L | FLT3-ITD/F691L | Potent Inhibition Observed |

Other Resistance-Conferring FLT3-TKD Mutations (e.g., Y842C/H, N676K/D)

In addition to D835 and F691L mutations, other alterations within the FLT3-TKD can also lead to inhibitor resistance. Mutations at positions such as Y842 in the activation loop and N676 in the kinase domain have been reported to reduce the efficacy of various FLT3 inhibitors. While specific data on the activity of this compound against these particular mutations is still emerging, its demonstrated potency against the highly resistant D835Y and F691L mutants suggests a broad spectrum of activity against various on-target resistance mutations.

Structural and Conformational Changes Induced by Resistance Mutations

As previously mentioned, resistance mutations induce significant structural and conformational changes in the FLT3 kinase domain. The D835 mutations lock the activation loop in an active state, while the F691L mutation alters the steric landscape of the ATP-binding pocket. The ability of this compound to inhibit these mutants suggests that it can either accommodate these conformational changes or effectively bind to the active conformation of the kinase. Its chemical structure, based on an imidazo[1,2-a]pyridine (B132010) scaffold, likely plays a key role in its versatile binding capabilities. nih.gov

Off-Target Resistance Mechanisms: Activation of Compensatory Signaling Pathways

Resistance to FLT3 inhibitors can also occur through mechanisms that are independent of FLT3 mutations. The activation of alternative signaling pathways can bypass the FLT3 dependency of leukemia cells, rendering FLT3 inhibitors ineffective.

Upregulation of RAS/MAPK Pathway

The RAS/MAPK signaling pathway is a critical downstream effector of FLT3. Constitutive activation of FLT3-ITD leads to the activation of this pathway, promoting cell proliferation and survival. Upregulation of the RAS/MAPK pathway, through mutations in genes such as NRAS or KRAS, is a known mechanism of resistance to FLT3 inhibitors.

This compound has been shown to effectively inhibit the phosphorylation of both FLT3 and its downstream mediator ERK, a key component of the MAPK pathway. nih.gov In MOLM14, MOLM14-D835Y, and MOLM14-F691L cell lines, treatment with this compound led to a dose-dependent reduction in phosphorylated FLT3 and phosphorylated ERK. nih.gov This demonstrates that the inhibitor not only targets the mutated FLT3 kinase but also effectively shuts down its downstream pro-survival signaling, which is crucial for overcoming resistance mediated by pathway reactivation.

| Cell Line | Target Protein | Effect of this compound |

|---|---|---|

| MOLM14 (FLT3-ITD) | p-FLT3 | Reduced Phosphorylation |

| p-ERK | Reduced Phosphorylation | |

| MOLM14-D835Y | p-FLT3 | Reduced Phosphorylation |

| p-ERK | Reduced Phosphorylation | |

| MOLM14-F691L | p-FLT3 | Reduced Phosphorylation |

| p-ERK | Reduced Phosphorylation |

Upregulation of PI3K/AKT Pathway

Constitutive activation of the PI3K/AKT/mTOR signaling cascade is a well-established downstream effect of FLT3-ITD mutations, promoting cell survival and proliferation. Upregulation of this pathway is a common mechanism of resistance to FLT3 inhibitors. By providing a parallel survival signal, the activated PI3K/AKT pathway can render cancer cells less dependent on FLT3 signaling, thereby reducing the efficacy of FLT3-targeted therapies. Studies have shown that leukemic cells can develop resistance to FLT3 inhibitors through the sustained activation of this pathway, even in the presence of potent FLT3 inhibition.

This compound has demonstrated the ability to inhibit not only the primary FLT3 target but also key downstream signaling molecules. Research indicates that this compound significantly inhibits the phosphorylation of AKT, a central component of the PI3K/AKT pathway. By blocking this critical survival pathway, this compound can potentially circumvent resistance mediated by its upregulation.

Role of PIM-1 Upregulation

The PIM family of serine/threonine kinases, particularly PIM-1, are downstream effectors of the JAK/STAT pathway, which is also activated by FLT3-ITD. PIM-1 is known to promote cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins. Upregulation of PIM-1 has been identified as a significant mechanism of resistance to FLT3 inhibitors. nih.govumaryland.edu Increased PIM-1 expression can provide a bypass signaling route, allowing leukemic cells to survive despite the inhibition of FLT3. nih.govumaryland.edu This upregulation is often mediated by the persistent activation of STAT5, a direct target of FLT3-ITD.

While direct inhibition of PIM-1 by this compound has not been explicitly detailed, its potent inhibition of the upstream STAT5 signaling pathway is a crucial mechanism to counteract PIM-1-mediated resistance. By inhibiting the phosphorylation of STAT5, this compound can effectively suppress the transcriptional upregulation of PIM-1, thereby mitigating this resistance pathway. nih.govnih.gov

AXL Activation in Resistance

The receptor tyrosine kinase AXL is another key player in the development of resistance to FLT3 inhibitors. Overexpression and activation of AXL have been observed in FLT3-ITD AML cells that have developed resistance to treatment. nih.gov AXL activation can lead to the reactivation of downstream signaling pathways, such as the MAPK/ERK and AKT pathways, thereby promoting cell survival and proliferation independently of FLT3. This provides a clear bypass mechanism that allows leukemic cells to evade the effects of FLT3-targeted therapies. Some next-generation FLT3 inhibitors have been designed to dually target both FLT3 and AXL to proactively address this resistance mechanism. nih.govnih.gov

Autophagy as a Survival and Resistance Mechanism

Autophagy is a cellular process responsible for the degradation and recycling of cellular components, which can act as a survival mechanism for cancer cells under stress, including during chemotherapy. In the context of FLT3-ITD AML, autophagy has been shown to be a mechanism of resistance to FLT3 inhibitors. The inhibition of FLT3 can induce a state of cellular stress, leading to the activation of autophagy as a pro-survival response. This allows the leukemic cells to endure the therapeutic insult and eventually develop resistance.

FLT3-Independent Resistance Mechanisms (e.g., bone marrow microenvironment)

The bone marrow microenvironment provides a protective niche for leukemic cells, contributing to FLT3-independent resistance. Stromal cells within the bone marrow can secrete various cytokines and growth factors that activate alternative survival pathways in AML cells, rendering them less susceptible to FLT3 inhibitors. uab.edu This interaction can lead to the survival of residual leukemic cells, which can then give rise to relapse. The physical and chemical cues from the microenvironment can promote the survival of leukemic stem cells, which are often quiescent and less sensitive to targeted therapies. uab.eduascopubs.org One of the mechanisms involved is the expression of enzymes like cytochrome P450 3A4 (CYP3A4) by stromal cells, which can metabolize and inactivate certain FLT3 inhibitors. nih.gov

Efficacy of this compound Against Acquired Resistance Mutations and Mechanisms

This compound has been specifically designed to address the challenge of acquired resistance, particularly the common D835Y mutation in the tyrosine kinase domain (TKD) of FLT3. This mutation is a frequent cause of relapse in patients treated with first-generation FLT3 inhibitors. nih.gov Preclinical studies have demonstrated the potent in vitro and in vivo efficacy of compounds with a similar profile to this compound against both FLT3-ITD and the D835Y resistance mutation. brandeis.eduashpublications.orgnih.gov

By effectively inhibiting both the primary FLT3-ITD mutation and its key resistance variant, this compound offers a promising strategy to overcome this common mechanism of treatment failure. Furthermore, its ability to suppress downstream signaling pathways such as PI3K/AKT, STAT5, and ERK provides a multi-pronged attack on the signaling network that drives leukemic cell survival and proliferation. nih.govresearchgate.net This broad activity suggests that this compound may be effective not only against on-target resistance mutations but also in mitigating resistance driven by the upregulation of these downstream pathways.

Interactive Data Table: In Vitro Efficacy of FLT3 Inhibitors against FLT3-ITD and D835Y Mutations

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| This compound | FLT3-ITD, D835Y | Not Specified | Not Specified | - |

| Lestaurtinib | FLT3-ITD, D835Y | BaF3 | 2.5 (ITD), 20 (D835Y) | ashpublications.org |

| Sorafenib (B1663141) | FLT3-ITD | BaF3 | 5.8 (ITD), >1000 (D835Y) | ashpublications.org |

| KX2-391 | FLT3-ITD, D835Y | MOLM14-ITD, MOLM14-ITD-D835Y | 5.2 (ITD), 4.8 (D835Y) | brandeis.edu |

| CCT137690 | FLT3-ITD, D835Y | MOLM-13, MOLM-13-RES (D835Y) | 23 (ITD), 23 (D835Y) | nih.gov |

Interactive Data Table: Downstream Signaling Inhibition by FLT3 Inhibitors

| Compound | Pathway Inhibited | Cell Line | Effect | Reference |

| This compound | STAT5, AKT, ERK | Not Specified | Inhibition of phosphorylation | - |

| Lestaurtinib | STAT5, AKT, ERK | BaF3-FLT3/ITD | Inhibition of phosphorylation | ashpublications.org |

| Gilteritinib | STAT5 | MV4;11-ITD/D835 | Inhibition of phosphorylation | tmc.edu |

| PIM447 (PIM inhibitor) | AKT, STAT5 | MOLM-14 | De-phosphorylation | nih.gov |

Combinatorial Therapeutic Strategies Involving Flt3 Itd/d835y in 1 in Preclinical Settings

Rationale for Combination Therapies to Overcome Resistance and Enhance Efficacy

The primary driver for exploring combination therapies in FLT3-mutated AML is the emergence of therapeutic resistance. nih.gov Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis. While FLT3 inhibitors can induce responses, these are often short-lived. nih.gov

Resistance develops through several mechanisms:

On-target secondary mutations: The most common mechanism is the acquisition of new mutations within the FLT3 gene itself, particularly in the tyrosine kinase domain (TKD). The D835Y mutation is a frequently observed secondary mutation that confers resistance to many selective FLT3 inhibitors. nih.govnih.gov

Off-target activation of alternative pathways: Leukemia cells can bypass FLT3 inhibition by upregulating parallel pro-survival signaling pathways. nih.govashpublications.org These can include the MAPK, AKT/mTOR, and STAT5 pathways, which can be activated by other kinases or microenvironmental signals. ashpublications.orgelsevierpure.com

Combination therapies are designed to address these challenges by simultaneously targeting multiple nodes within the oncogenic signaling network. The goal is to achieve synergistic cell killing, prevent the outgrowth of resistant clones, and induce more durable remissions. By combining a potent FLT3 inhibitor with an agent that targets a resistance mechanism or a parallel survival pathway, it is hypothesized that a more profound and lasting anti-leukemic effect can be achieved.

Combinations with Other FLT3 Inhibitors (e.g., Type I and Type II FLT3 inhibitors)

A key strategy to overcome resistance from TKD mutations involves combining different classes of FLT3 inhibitors. FLT3 inhibitors are broadly classified based on their binding mode to the kinase domain. Type II inhibitors (e.g., Sorafenib (B1663141), Quizartinib) bind to the inactive conformation of the kinase, while Type I inhibitors can bind to the active conformation.

The D835Y mutation, located in the activation loop of the kinase, stabilizes the active conformation of FLT3. This structural change prevents Type II inhibitors from binding effectively, leading to high-level resistance. nih.gov In contrast, Type I inhibitors may retain activity against such mutations.

Preclinical models have shown that combining Type I and Type II inhibitors can be a highly effective strategy. This approach can potentially prevent the emergence of D835Y-mediated resistance or treat resistant disease that has already developed. For instance, preclinical studies have demonstrated that such combinations can show synergy and lead to better leukemia response and survival in animal models compared to single agents.

Combinations with Non-FLT3 Targeted Agents

Bruton's Tyrosine Kinase (BTK) has been identified as a therapeutic target in AML, with its inhibition showing potential to overcome drug resistance. medpath.com Preclinical studies have revealed that the bone marrow microenvironment can induce resistance to FLT3 inhibitors, partly through the activation of BTK and a cellular process called autophagy. nih.gov

Combining a BTK inhibitor like ibrutinib (B1684441) with an FLT3 inhibitor has shown synergistic effects. In preclinical models using FLT3-ITD/D835Y double-mutant cells, BTK inhibition significantly enhanced apoptosis induced by the FLT3 inhibitor quizartinib (B1680412). nih.gov This combination was effective even in the presence of protective bone marrow stromal cells. The mechanism involves the suppression of autophagy and downstream survival signaling pathways, thereby re-sensitizing resistant leukemia cells to FLT3-targeted therapy. nih.gov

| Combination Agent | FLT3 Inhibitor | Cell Model | Key Preclinical Finding |

| Ibrutinib (BTK Inhibitor) | Quizartinib | FLT3-ITD/D835Y mutant cells | Significantly enhanced quizartinib-induced apoptosis and suppressed autophagy-mediated resistance. nih.gov |

Aurora kinases are crucial for cell cycle regulation, and their overexpression has been linked to AML pathogenesis and resistance to FLT3 inhibitors. aacrjournals.org This has led to the development of dual FLT3/Aurora kinase inhibitors, which represent a form of intrinsic combination therapy.

Preclinical research has demonstrated that this dual-inhibition strategy is effective against AML cells harboring the D835Y resistance mutation. nih.govnih.gov For example, the dual FLT3/Aurora kinase inhibitor CCT137690 successfully inhibited the growth of FLT3-ITD-D835Y cells both in vitro and in vivo. nih.gov Similarly, another dual inhibitor, CCT245718, was shown to potently inhibit the proliferation of cells with both ITD and D835Y mutations. nih.gov This suggests that the simultaneous inhibition of Aurora kinase can overcome resistance mediated by the D835Y mutation, providing a robust rationale for this combination approach. aacrjournals.orgnih.gov

| Combination Agent | FLT3 Inhibitor | Cell Model | Key Preclinical Finding |

| CCT137690 (Dual FLT3/Aurora Inhibitor) | (Intrinsic) | MOLM-13-RES (FLT3-ITD-D835Y) | Successfully inhibited growth of resistant cells in vitro and in vivo. nih.gov |

| CCT245718 (Dual FLT3/Aurora Inhibitor) | (Intrinsic) | MOLM-13-RES (FLT3-ITD-D835Y) | Overcame D835Y-mediated resistance and reduced phosphorylation of STAT5. nih.gov |

Exportin-1 (XPO1) is a major transporter of proteins from the nucleus to the cytoplasm. High XPO1 expression is associated with poor outcomes in AML. ashpublications.org Targeting XPO1 with inhibitors like selinexor (B610770) has emerged as a promising strategy, particularly for AML with FLT3 mutations that confer resistance to standard therapies. ashpublications.orgnih.gov

Preclinical studies combining selinexor with the FLT3 inhibitor sorafenib demonstrated markedly synergistic killing of leukemia cells harboring both ITD and TKD mutations. nih.gov The combination treatment was effective in murine cells with the FLT3-ITD plus D835Y dual mutation. ashpublications.org Mechanistically, XPO1 inhibition leads to the nuclear accumulation of tumor suppressor proteins and the inhibition of multiple oncogenic transcription factors, which confers pro-survival activity independent of FLT3 signaling. uj.edu.pl These findings provide strong preclinical and clinical evidence for the combinatorial targeting of XPO1 and FLT3 in resistant AML. elsevierpure.comnih.gov

| Combination Agent | FLT3 Inhibitor | Cell Model | Key Preclinical Finding |

| Selinexor (XPO1 Inhibitor) | Sorafenib | Murine cells with FLT3-ITD + D835Y | Triggered synergistic pro-apoptotic effects in resistant cells. ashpublications.org |

Murine double minute 2 (MDM2) is a negative regulator of the p53 tumor suppressor protein and is frequently overexpressed in AML. aacrjournals.org In AML with wild-type TP53, inhibiting MDM2 can restore p53 function and induce apoptosis. This provides a strong rationale for combining MDM2 inhibitors with other targeted agents.

Preclinical studies have shown that the dual inhibition of FLT3-ITD and MDM2, using the FLT3 inhibitor quizartinib and the MDM2 inhibitor milademetan, synergistically induces apoptosis in FLT3-ITD AML cells. nih.govnih.gov This synergistic effect was also observed in murine models with the FLT3-ITD + D835Y double mutation. nih.govresearchgate.net The combination reduced tumor burden and improved survival in xenograft models. nih.govtmc.edu These results support the further development of combined MDM2 and FLT3 targeting strategies for FLT3-mutant AML. aacrjournals.orgnih.gov

| Combination Agent | FLT3 Inhibitor | Cell Model | Key Preclinical Finding |

| Milademetan (MDM2 Inhibitor) | Quizartinib | Ba/F3-FLT3-ITD + D835Y | Synergistically induced apoptosis in quizartinib-resistant double-mutant cells. nih.govresearchgate.net |

BCL-2 Inhibitors (e.g., Venetoclax)

There are no published preclinical studies investigating the combination of Flt3-itd/D835Y-IN-1 with BCL-2 inhibitors such as venetoclax (B612062). While the broader strategy of combining FLT3 inhibitors with BCL-2 inhibitors has shown synergistic effects in preclinical models of FLT3-ITD AML, these studies have utilized other FLT3-targeting compounds. nih.govjohnshopkins.eduelsevierpure.comnih.gov The underlying principle of this synergy often involves the FLT3 inhibitor increasing the leukemia cells' dependence on BCL-2 for survival, thereby sensitizing them to venetoclax. nih.govjohnshopkins.edu However, specific data to confirm this mechanism or to evaluate the efficacy and synergy of a this compound and venetoclax combination is not available.

Menin Inhibitors

Preclinical research on the combination of this compound with menin inhibitors is not present in the current scientific literature. The rationale for combining menin and FLT3 inhibitors is particularly strong in AML subtypes with co-mutations in NPM1 or MLL rearrangements, where menin inhibitors have shown to suppress leukemogenic gene expression programs. nih.govnih.gov Studies combining other FLT3 inhibitors with menin inhibitors have demonstrated enhanced anti-leukemic activity, including increased apoptosis and differentiation. nih.govnih.govresearchgate.net Despite this promising strategy, no studies have specifically reported on the effects of combining this compound with this class of drugs.

MERTK Inhibitors

There is no available preclinical data on the combinatorial use of this compound with MERTK inhibitors. MERTK is a receptor tyrosine kinase that is often overexpressed in AML and contributes to leukemic cell survival. nih.gov The dual inhibition of FLT3 and MERTK pathways is being explored as a therapeutic strategy, with some compounds like MRX-2843 inhibiting both kinases. nih.gov The combination of such dual inhibitors with other agents like venetoclax has shown promise. nih.gov Nevertheless, specific investigations into the synergistic potential of combining this compound with a selective MERTK inhibitor have not been reported.

Mechanistic Basis of Synergistic Anti-Leukemic Effects in Combinatorial Regimens

Given the absence of preclinical studies on combinatorial therapies involving this compound, the mechanistic basis for any potential synergistic anti-leukemic effects remains entirely hypothetical. In broader studies with other FLT3 inhibitors, synergistic mechanisms are often attributed to the dual blockade of critical, sometimes interconnected, survival pathways.

For instance, the synergy between FLT3 and BCL-2 inhibition is often linked to the modulation of pro- and anti-apoptotic BCL-2 family proteins. nih.govjohnshopkins.edu FLT3 inhibition can decrease the expression of anti-apoptotic proteins like MCL-1, shifting the cell's reliance onto BCL-2, thus creating a vulnerability that can be exploited by venetoclax. nih.gov The combination of FLT3 and menin inhibitors appears to exert its synergistic effects by concurrently suppressing distinct oncogenic gene expression programs, leading to a more profound induction of apoptosis and differentiation. nih.govresearchgate.net

Without specific experimental data for this compound, any discussion on the mechanistic underpinnings of its use in combination therapies would be speculative. Future preclinical research is required to determine if this specific compound exhibits synergistic effects with other targeted agents and to elucidate the molecular mechanisms driving such potential interactions.

Structure Activity Relationship Sar and Advanced Drug Design Principles for Flt3 Itd/d835y Inhibition

Strategies for Overcoming Kinase Flexibility and Mutational Resistance in Design

The development of targeted therapies for FLT3-mutated acute myeloid leukemia (AML) has significantly advanced treatment paradigms. However, the emergence of resistance, often driven by kinase domain mutations and altered kinase conformations, remains a critical challenge. Compounds like "Flt3-itd/D835Y-IN-1" represent efforts in advanced drug design aimed at overcoming these hurdles, focusing on structure-activity relationships (SAR) and specific strategies to maintain efficacy against mutated and conformationally dynamic FLT3 kinase.

Kinase Flexibility and Conformation-Dependent Inhibition

The FLT3 kinase domain exists in various conformational states, primarily dictated by the orientation of the Asp-Phe-Gly (DFG) motif. In the active "DFG-in" conformation, the activation loop is positioned to facilitate ATP binding and substrate phosphorylation. Conversely, the inactive "DFG-out" conformation renders the kinase less accessible to ATP. Activating mutations, such as internal tandem duplications (ITDs) in the juxtamembrane domain and point mutations within the tyrosine kinase domain (TKD), notably at the D835 residue (e.g., D835Y), often lead to constitutive activation, stabilizing the FLT3 kinase in a DFG-in-like state mdpi.comwhiterose.ac.ukmdpi.combiorxiv.org.

This inherent flexibility and mutation-induced stabilization are key considerations in inhibitor design. Type I inhibitors, which bind to the active DFG-in conformation, are generally effective against both FLT3-ITD and FLT3-TKD mutations whiterose.ac.ukmdpi.com. In contrast, Type II inhibitors, designed to bind the inactive DFG-out conformation, may lose efficacy against mutations that lock the kinase in an active state, such as D835Y mdpi.comwhiterose.ac.ukresearchgate.net. Understanding these conformational preferences is crucial for designing inhibitors that can effectively target mutated FLT3 while mitigating resistance.

Mechanisms of Mutational Resistance

Resistance to FLT3 inhibitors can arise through various mechanisms, broadly categorized as on-target and off-target.

On-Target Resistance: This frequently involves the acquisition of secondary mutations within the FLT3 kinase domain. Common resistance mutations include alterations at the D835 residue (e.g., D835V, D835Y, D835A) and the "gatekeeper" residue F691 (e.g., F691L), as well as mutations at Y842 mdpi.commdpi.comresearchgate.netnih.govnih.govaacrjournals.orgnih.gov. These mutations can directly impair inhibitor binding, alter kinase conformation, or both, leading to a loss of therapeutic efficacy. For instance, the F691L mutation confers resistance to most currently available FLT3 inhibitors nih.govaacrjournals.org.

Off-Target Resistance: This involves the activation or upregulation of compensatory signaling pathways that bypass FLT3 dependency. Pathways such as RAS/MAPK, PI3K/mTOR, and JAK/STAT5 have been implicated in conferring resistance to FLT3 inhibitors, even in the presence of targetable FLT3 mutations mdpi.comresearchgate.netnih.govnih.gov.

Advanced Drug Design Strategies

To combat resistance and address kinase flexibility, several advanced drug design strategies are employed:

Development of Second-Generation Inhibitors: These inhibitors are engineered for enhanced potency and specificity against both FLT3-ITD and common resistance mutations. Examples include gilteritinib (B612023) and crenolanib (B1684632), which demonstrate improved activity against D835 mutations and compound mutations (e.g., FLT3-ITD plus D835Y) compared to first-generation inhibitors mdpi.comaacrjournals.orgnih.govaacrjournals.org. Crenolanib, for instance, is noted for its ability to inhibit FLT3 compound mutations and its high specificity with minimal off-target activity nih.gov.

Irreversible Inhibition: Covalent inhibitors, such as FF-10101, are designed to form a permanent bond with the kinase, potentially leading to more sustained inhibition and overcoming resistance mechanisms related to transient target engagement or rapid drug metabolism mdpi.comaacrjournals.org.

Targeting Specific Conformations: Inhibitors can be designed to selectively bind to either the active or inactive kinase conformations, or to exploit subtle differences in the binding pockets of mutated kinases. This targeted approach aims to circumvent resistance mutations that alter the kinase's preferred conformation.

Macrocyclization Strategy: This approach involves incorporating cyclic structures into inhibitor molecules. Macrocyclization can enhance binding affinity, improve selectivity, optimize pharmacokinetic properties, and importantly, overcome resistance mutations by presenting a conformationally constrained scaffold that may better fit altered binding sites scienceopen.com.

Structure-Activity Relationship (SAR) Optimization: Rigorous SAR studies are fundamental to rational drug design. By systematically modifying chemical structures and evaluating their impact on inhibitory potency, selectivity, and activity against resistant mutants, medicinal chemists can optimize lead compounds. For example, studies on sulfonamide analogs have identified potent FLT3 inhibitors by exploring substituents at various positions bohrium.com. Machine learning-based QSAR models are also being developed to predict inhibitory potency and guide the discovery of novel FLT3 inhibitors nih.gov.

Efficacy Against FLT3 Mutations and Resistance

The effectiveness of next-generation FLT3 inhibitors against various mutations is a key metric in drug development. Compounds like PHI-101 have shown potent inhibition against wild-type FLT3, FLT3-ITD, and several resistance mutations, including D835Y and F691L aacrjournals.org.

Table 1: Efficacy of Representative FLT3 Inhibitors Against Key Mutations

| Inhibitor | Target FLT3 Mutation | IC50 (nM) | Reference |

| PHI-101 | FLT3/ITD | 5 | aacrjournals.org |

| PHI-101 | FLT3/D835Y | 11.1 | aacrjournals.org |

| PHI-101 | FLT3/ITD/A627T | 0.1 | aacrjournals.org |

| PHI-101 | FLT3/ITD/N676D | 2.3 | aacrjournals.org |

| PHI-101 | FLT3/ITD/F691L | 14.6 | aacrjournals.org |

| PHI-101 | FLT3/D835A | 5.3 | aacrjournals.org |

| PHI-101 | FLT3/840GS | 9.6 | aacrjournals.org |

| Quizartinib (B1680412) | FLT3-ITD | Potent | whiterose.ac.uknih.gov |

| Gilteritinib | FLT3-ITD | Potent | whiterose.ac.uknih.gov |

| Gilteritinib | FLT3-ITD-D835 | Active | aacrjournals.orgnih.gov |

| Crenolanib | FLT3-ITD | Potent | whiterose.ac.uknih.gov |

| Crenolanib | FLT3-ITD + D835Y | Active | nih.gov |

Note: IC50 values are approximate and may vary based on assay conditions. "Potent" and "Active" indicate significant inhibitory activity as reported in the literature.

Table 2: Overview of FLT3 Inhibitor Classes and Resistance Profiles

| Inhibitor Class | Binding Conformation | Examples | Activity Against FLT3-ITD | Activity Against FLT3-TKD (e.g., D835Y) | Resistance Mechanisms Addressed |

| Type I | DFG-in (Active) | Midostaurin, Gilteritinib, Crenolanib | High | Generally High | Initial mutations; some second-gen overcome specific secondary mutations. |

| Type II | DFG-out (Inactive) | Sorafenib (B1663141), Quizartinib | High | Often Limited | Initial mutations; less effective against DFG-in stabilizing mutations (e.g., D835Y). |

| Second-Generation | Varied (often Type I) | Gilteritinib, Crenolanib, PHI-101 | High | High | Designed to overcome common resistance mutations (D835, F691L); improved potency and selectivity. |

| Irreversible | Varied | FF-10101 | High | High (designed for) | Potentially sustained inhibition, overcoming resistance related to transient target engagement. |

| Macrocyclic | Varied | Pacritinib (JAK2/FLT3), G-749 derivatives | High | High (designed for) | Enhanced potency, selectivity, and ability to overcome specific resistance mutations (e.g., F691L). |

By understanding the interplay between kinase flexibility, mutation-driven resistance, and inhibitor binding modes, advanced drug design principles, guided by SAR, enable the development of potent and selective FLT3 inhibitors that offer improved therapeutic outcomes for patients with FLT3-mutated AML.

Q & A

Q. What experimental assays are recommended to validate FLT3-ITD/D835Y-IN-1 target engagement in cellular models?

Use phosphorylation assays (e.g., Western blotting) to measure inhibition of FLT3-ITD and D835Y mutant kinase activity. Pair this with apoptosis assays (e.g., Annexin V staining) to confirm functional downstream effects. Validate using FLT3-ITD[D835Y]/BaF3 cell lines, which are engineered to depend on FLT3 signaling for survival . Include wild-type FLT3 controls to assess selectivity.

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

Employ a logarithmic concentration range (e.g., 1 nM–10 μM) to capture IC50 values. Use at least three independent replicates per concentration. Include positive controls (e.g., SU11248, a known FLT3 inhibitor) and vehicle controls. Pharmacodynamic endpoints (e.g., phosphorylation inhibition at 4, 8, 16 hours post-treatment) should align with pharmacokinetic profiles to avoid misinterpretation of transient effects .

Q. What are the minimum data requirements for publishing this compound efficacy in preclinical models?

Provide: (1) Dose-dependent inhibition of FLT3 phosphorylation in vitro, (2) cytotoxicity/apoptosis data in FLT3-mutant vs. wild-type cell lines, (3) in vivo efficacy in validated models (e.g., subcutaneous xenografts or bone marrow engraftment models), and (4) pharmacokinetic parameters (Cmax, Tmax, AUC) linked to pharmacodynamic outcomes. Use supplementary materials for raw datasets or extended methodologies .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound biochemical potency and cellular efficacy?

Discrepancies may arise from off-target effects, cellular uptake limitations, or compensatory signaling pathways. Perform:

- Target occupancy assays (e.g., cellular thermal shift assays) to confirm intracellular binding.

- Pathway enrichment analysis (RNA-seq/proteomics) to identify resistance mechanisms.

- Combination studies with inhibitors of parallel survival pathways (e.g., PI3K/mTOR). Cross-validate findings using isogenic cell lines to isolate FLT3-specific effects .

Q. What methodologies are appropriate for studying this compound resistance mechanisms?

Use chronic exposure models: treat FLT3-mutant cell lines with sublethal doses over 6–8 weeks. Perform whole-exome sequencing or CRISPR screens to identify genomic drivers. Validate candidate mutations via site-directed mutagenesis and rescue experiments. For clinical relevance, compare resistance signatures with relapsed AML patient samples .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) modeling be applied to optimize this compound dosing regimens?

Develop a compartmental PK model using plasma and tumor concentration-time data. Link to PD endpoints (e.g., FLT3 phosphorylation inhibition) via an Emax model. Simulate human-equivalent dosing using allometric scaling. Validate predictions in humanized mouse models or primary patient-derived xenografts (PDXs). Report confidence intervals for model parameters to quantify uncertainty .

Q. What statistical frameworks are robust for analyzing synergistic effects of this compound combination therapies?

Use the Chou-Talalay combination index (CI) method or Bliss independence model. Ensure dose-response matrices cover both single-agent and combination arms. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Pre-specify synergy thresholds (e.g., CI < 0.7) to avoid post hoc bias .

Methodological Best Practices

Q. How can researchers ensure ethical rigor in this compound studies involving animal models?

Adhere to ARRIVE 2.0 guidelines: report sample size justifications (power analysis), randomization methods, and blinding protocols. Include survival curve data with humane endpoint criteria (e.g., tumor volume ≤ 2 cm³). Disclose conflicts of interest and funding sources in the acknowledgments section .

Q. What strategies mitigate data integrity risks in high-throughput FLT3 inhibitor screens?

Implement:

Q. How should contradictory findings between this compound studies be addressed in meta-analyses?

Apply the PICOT framework to standardize inclusion criteria: Population (e.g., FLT3-ITD+ AML models), Intervention (dose/route), Comparison (standard therapies), Outcome (survival, phosphorylation inhibition), Timeframe. Use random-effects models to account for heterogeneity. Sensitivity analyses should exclude studies with high risk of bias (e.g., unreported randomization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.